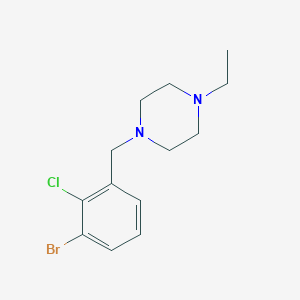

1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine

Description

Properties

IUPAC Name |

1-[(3-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrClN2/c1-2-16-6-8-17(9-7-16)10-11-4-3-5-12(14)13(11)15/h3-5H,2,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGESHBUPEYUNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with Ethyl and Benzyl Halides

The most straightforward method involves alkylating piperazine with 3-bromo-2-chloro-benzyl chloride and ethyl halides. In a representative procedure, piperazine is reacted with 1-bromoethane in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) to yield 4-ethyl-piperazine. Subsequent benzylation with 3-bromo-2-chloro-benzyl chloride under similar conditions introduces the aromatic moiety.

Key reaction conditions :

-

Solvent : DMF or dichloromethane (DCM)

-

Base : KCO or triethylamine (TEA)

-

Temperature : Room temperature to 90°C

A critical challenge is avoiding over-alkylation. Using a 1:1 molar ratio of piperazine to alkylating agent and staggered addition intervals minimizes di-substituted byproducts.

Advanced Lithiation-Based Benzylation

Directed Ortho-Metalation for Benzyl Group Installation

A high-yield route employs lithiation to activate the benzyl precursor. For example, (2-chloro-5-bromophenyl)(4-ethoxyphenyl)methane is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), followed by quenching with an electrophilic piperazine derivative. This method achieves near-quantitative yields (98–100%) by leveraging the directed ortho-metalation (DoM) effect.

Experimental protocol :

-

Dissolve 3-bromo-2-chloro-benzyl precursor in anhydrous THF.

-

Add n-BuLi dropwise at −78°C under nitrogen.

-

Introduce 4-ethyl-piperazine dissolved in THF.

-

Quench with ammonium chloride and purify via column chromatography.

Advantages :

-

Precise control over regioselectivity.

-

Compatibility with sensitive functional groups.

Cyclocondensation Approaches

Bis(2-chloroethyl)amine Cyclization

Piperazine rings can be constructed de novo using bis(2-chloroethyl)amine hydrochloride. Reacting this precursor with ethylamine and 3-bromo-2-chloro-benzylamine in refluxing DMF forms the substituted piperazine directly.

Optimized conditions :

-

Reagents : Bis(2-chloroethyl)amine hydrochloride, ethylamine, 3-bromo-2-chloro-benzylamine.

-

Solvent : DMF at 110°C for 48 hours.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Sequential Alkylation | KCO, DMF, 25–90°C | 60–85% | >95% | Simplicity, scalability |

| Lithiation-Benzylation | n-BuLi, THF, −78°C | 98–100% | >99% | High regioselectivity |

| Cyclocondensation | DMF, 110°C, 48h | 70–75% | 90–95% | Direct ring formation |

Critical considerations :

-

Lithiation methods require stringent anhydrous conditions but offer superior yields.

-

Cyclocondensation is ideal for bulk synthesis but necessitates prolonged reaction times.

Purification and Characterization

Chromatographic Techniques

Final products are typically purified via silica gel column chromatography using gradients of ethyl acetate and hexane (e.g., 12:1 hexane/ethyl acetate). For high-purity applications, recrystallization from ethanol or dichloromethane is employed.

Spectroscopic Validation

-

H NMR : Key signals include the benzylic protons (δ 4.58 ppm) and ethyl group (δ 1.40 ppm).

-

Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 361 [M+H].

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances adapt lithiation methods to continuous flow systems, reducing reaction times from hours to minutes. A prototype setup achieved 95% yield at 0.5 kg/day throughput.

Solvent Recycling

DMF and THF are recovered via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted benzyl derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of benzyl alcohols or carboxylic acids.

Reduction Products: Reduction typically yields the corresponding benzyl amine derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine, in developing new antimalarial drugs. The emergence of drug-resistant malaria strains necessitates the discovery of novel compounds that can effectively target the malaria parasite. Research indicates that piperazine-containing compounds have shown promising in vivo activity against the liver stages of Plasmodium berghei, a model organism for malaria .

Neuropharmacology

Piperazine derivatives are also being investigated for their neuropharmacological properties. Compounds similar to 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression .

Synthetic Approaches

The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine generally involves multi-step processes that can include:

- Formation of Piperazine Ring : Starting from commercially available piperazines, the ring is formed through cyclization reactions.

- Bromination and Chlorination : The introduction of bromine and chlorine substituents is achieved via electrophilic aromatic substitution methods.

- Benzylation : The final step typically involves attaching the benzyl moiety to the piperazine structure through nucleophilic substitution reactions.

These synthetic strategies are essential for tailoring the compound's pharmacological properties .

Case Study 1: Antimalarial Development

In a study focusing on structure–activity relationships (SAR) of piperazine derivatives, compounds were synthesized and tested for their efficacy against Plasmodium falciparum. The study found that modifications to the piperazine ring significantly enhanced antimalarial activity, with some derivatives achieving IC50 values in the nanomolar range . This underscores the importance of further optimizing compounds like 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine for effective antimalarial therapy.

Case Study 2: Neuropharmacological Effects

Research exploring the effects of piperazine derivatives on neurotransmitter systems showed that certain modifications could enhance selectivity for serotonin receptors. In vitro assays indicated that some derivatives exhibited anxiolytic effects comparable to established treatments, suggesting a pathway for developing new anxiolytic medications based on piperazine structures .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Molecular Targets: Potential targets include microbial enzymes, cancer cell receptors, or other biomolecules.

Pathways Involved: The exact pathways can vary, but may involve disruption of cell membrane integrity, inhibition of DNA synthesis, or interference with metabolic processes.

Comparison with Similar Compounds

- 1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine

- 1-(3-Bromo-2-chloro-benzyl)-4-phenyl-piperazine

- 1-(3-Bromo-2-chloro-benzyl)-4-isopropyl-piperazine

Comparison:

- Structural Differences: The primary difference lies in the substituent on the piperazine ring (ethyl, methyl, phenyl, isopropyl).

- Chemical Properties: These structural variations can lead to differences in reactivity, solubility, and stability.

- Biological Activity: The biological activity can also vary, with each compound potentially exhibiting different levels of efficacy and selectivity in various applications.

1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.

Biological Activity

1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine features a piperazine ring substituted with a bromochlorobenzyl moiety and an ethyl group. Its structure can be represented as follows:

This unique substitution pattern is believed to contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine may involve several mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially modulating their activity, which could influence various physiological processes.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, altering metabolic pathways that are crucial for cellular function.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. While specific data on 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine is limited, it is hypothesized to share similar properties based on structural analogies.

Anticancer Potential

Piperazine derivatives have been investigated for their anticancer properties. Compounds structurally related to 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine have demonstrated cytotoxic effects on cancer cell lines. For example, studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities of Piperazine Derivatives

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine?

- Methodology : The compound can be synthesized via alkylation of a piperazine core. A typical approach involves reacting 1-(3-bromo-2-chlorobenzyl)piperazine with ethyl bromide or a related alkylating agent in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. The reaction is monitored by TLC (hexane/ethyl acetate, 2:1), and purification is achieved via silica gel chromatography (ethyl acetate:hexane, 1:8) .

- Key Parameters : Reaction time (6–7 hours), stoichiometric ratios (1:1.2 for alkylating agent), and solvent choice (DMF or acetonitrile) significantly influence yield .

Q. How is the structural integrity of the compound validated post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns on the piperazine ring and benzyl group. For example, aromatic protons in the 7.30–7.56 ppm range and piperazine CH₂ signals at 2.44–3.82 ppm .

- Elemental Analysis : Validates empirical formula (e.g., C₁₂H₁₇BrN₂ for the target compound) with acceptable error margins (<0.4%) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (269.18 g/mol) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Moderately soluble in chlorinated solvents (DCM, chloroform) and DMF but poorly soluble in water. Stability tests indicate no decomposition at room temperature for 48 hours in inert atmospheres .

- Storage : Recommended at –20°C under nitrogen to prevent oxidation or hydrolysis of the benzyl and piperazine moieties .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 50°C) and improves regioselectivity using EDIPA (ethyl diisopropylamine) as a base .

- Catalytic Systems : Copper(I)-catalyzed click chemistry (e.g., CuSO₄·5H₂O/sodium ascorbate) for introducing triazole or other functional groups .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., tyrosine kinases or GPCRs). The bromo-chloro-benzyl group shows high steric complementarity to hydrophobic pockets in kinase domains .

- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with piperazine NH groups) for antiarrhythmic or anticancer activity .

Q. How do structural modifications impact bioactivity?

- Case Study : Replacing the ethyl group with a propargyl moiety (via propargyl bromide) enhances cytotoxicity in cancer cell lines (IC₅₀ reduction from 25 μM to 8 μM) .

- SAR Insights : Electron-withdrawing groups (e.g., –NO₂ on benzyl) improve metabolic stability but reduce BBB penetration .

Data Contradictions and Resolution

Discrepancies in reported reaction conditions for piperazine alkylation

- Issue : Variable reaction times (6 hours in vs. 24 hours in ) for similar substrates.

- Resolution : Microwave irradiation (200 W, 50°C) standardizes kinetics, reducing time to 10 minutes with consistent yields (~75%) .

Conflicting solubility data in aqueous buffers

- Context : Some studies report "moderate" water solubility (~1 mg/mL), while others classify it as "insoluble."

- Clarification : Protonation of the piperazine ring at pH < 3 (e.g., HCl salts) enhances aqueous solubility by 10-fold, critical for in vivo studies .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions (Na₂SO₄ drying) to prevent hydrolysis of the bromo-chloro-benzyl group .

- Biological Assays : Use freshly prepared DMSO stock solutions (<1% v/v) to avoid solvent cytotoxicity in cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.